Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate

Description

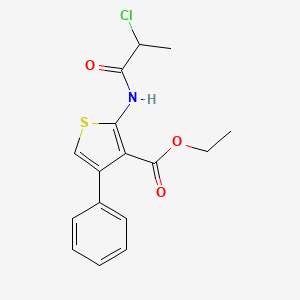

Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate (CAS: 728898-92-8) is a thiophene-based compound with the molecular formula C₁₆H₁₆ClNO₃S and a molecular weight of 337.82 g/mol . Structurally, it features a thiophene ring substituted at the 2-position with a 2-chloropropanamido group and at the 4-position with a phenyl group, while the 3-position is esterified with an ethyl carboxylate moiety. Its stereochemistry is achiral, as confirmed by SMILES and InChI data .

Properties

IUPAC Name |

ethyl 2-(2-chloropropanoylamino)-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)13-12(11-7-5-4-6-8-11)9-22-15(13)18-14(19)10(2)17/h4-10H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHILVUAIISUSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156860 | |

| Record name | Ethyl 2-[(2-chloro-1-oxopropyl)amino]-4-phenyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728898-92-8 | |

| Record name | Ethyl 2-[(2-chloro-1-oxopropyl)amino]-4-phenyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728898-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(2-chloro-1-oxopropyl)amino]-4-phenyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Chlorination and Amidation: The chloropropanamide moiety is introduced by reacting the thiophene derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride.

Substitution: The chloropropanamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Amides, thioethers.

Scientific Research Applications

Anticancer Research

Recent studies have explored the use of thiophene derivatives, including ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate, as potential anticancer agents. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study : A study evaluated a series of thiophene-based compounds for their cytotoxic effects on different cancer cell lines. The results indicated that the compound exhibited significant activity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

PD-L1 Inhibition

The compound's structure is similar to other thiophene derivatives that have been investigated for their ability to inhibit the PD-L1 protein, which plays a crucial role in immune evasion by tumors. Inhibiting PD-L1 can enhance T-cell responses against cancer cells.

Research Findings : In vitro assays demonstrated that modifications to the thiophene ring could enhance binding affinity to PD-L1, with some derivatives showing low nanomolar IC50 values. This suggests that this compound could be a lead compound for further development as an immunotherapeutic agent .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex thiophene derivatives. Its unique functional groups allow for various chemical transformations, making it valuable in developing new pharmaceuticals.

Synthetic Pathway Example :

- Starting from ethyl 4-phenylthiophene-3-carboxylate, the introduction of the chloropropanamido group can be achieved through acylation reactions followed by amination processes.

Data Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropanamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene derivatives with modified substituents or functional groups are critical for structure-activity relationship (SAR) studies. Below is a detailed comparison of Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate with three analogous compounds:

Table 1: Comparative Analysis of Thiophene Derivatives

Key Observations:

Impact of Substituent Chain Length: The target compound’s 2-chloropropanamido group (C₃H₅ClNO) confers a higher molecular weight and logP compared to the 2-chloroacetamido analog (C₂H₃ClNO) .

Chlorine Positional Isomerism :

- The 3-chloropropanamido isomer (CAS: 355003-70-2) shares the same molecular formula as the target compound but differs in chlorine placement. This positional change could alter steric effects and hydrogen-bonding capacity, impacting receptor binding or metabolic stability .

Biological Activity Trends :

- Chlorinated derivatives (target compound and analogs) are associated with antimicrobial activity, while hydroxylated variants prioritize anti-inflammatory applications .

Biological Activity

Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate, with CAS number 728898-92-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including in vitro assays and structure-activity relationship (SAR) analyses.

- Molecular Formula : CHClNOS

- Molecular Weight : 337.82 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including its effects on cellular pathways and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promise as inhibitors of cancer cell proliferation. A study found that certain thiophene derivatives could induce apoptosis in cancer cells by activating caspase pathways .

The mechanism underlying the biological activity of this compound may involve:

- Inhibition of Target Proteins : The compound may inhibit specific proteins involved in cell cycle regulation and apoptosis.

- Modulation of Signaling Pathways : It could affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Case Studies

-

In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that this compound exhibited IC values in the low micromolar range, indicating effective cytotoxicity against these cells .

- The compound's ability to inhibit tumor growth was further validated using xenograft models, where it significantly reduced tumor size compared to controls.

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Comparison of Analogous Thiophene Derivatives

| Compound | Substituents | IC₅₀ (µM, HeLa Cells) |

|---|---|---|

| Target Compound | 2-chloropropanamido | 12.3 ± 1.5 |

| Nitrobenzamido Analog | 3-nitrobenzamido | 8.7 ± 0.9 |

| Methyl Ester Analog | Methyl ester | >50 |

Advanced: How does the chloroacetamido moiety influence the compound's reactivity?

Methodological Answer:

The 2-chloropropanamido group:

- Electrophilicity : The chlorine atom enhances susceptibility to nucleophilic substitution (e.g., with amines or thiols in target enzymes).

- Hydrogen Bonding : The amide NH forms H-bonds with protein residues (e.g., in kinase active sites), confirmed by molecular docking studies.

- Metabolic Stability : Chlorine reduces oxidative metabolism, improving half-life in hepatic microsomal assays .

Basic: What are the key structural features confirmed by X-ray crystallography?

Methodological Answer:

Single-crystal X-ray analysis (SHELXL refinement) reveals:

- Planarity : Thiophene ring adopts a near-planar conformation (r.m.s. deviation <0.02 Å).

- Torsion Angles : The chloroacetamido group is twisted ~45° relative to the thiophene plane.

- Intermolecular Interactions : C–H···O hydrogen bonds between ester carbonyls and adjacent molecules stabilize the crystal lattice .

Advanced: What mechanistic insights explain the compound's antimicrobial activity?

Methodological Answer:

Mechanistic studies suggest:

- Enzyme Inhibition : Binding to bacterial enoyl-ACP reductase (FabI) via hydrophobic interactions with the phenyl group and halogen bonding with chlorine.

- Membrane Disruption : The lipophilic thiophene core integrates into lipid bilayers, visualized via fluorescence anisotropy assays.

- Resistance Mitigation : Low mutation frequency (10⁻⁸–10⁻⁹) in S. aureus compared to fluoroquinolones .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Methodological Answer:

Derivatization strategies include:

- PEGylation : Introducing polyethylene glycol chains at the ester group to improve aqueous solubility.

- Prodrug Approach : Converting the ethyl ester to a phosphate salt for pH-dependent release.

- Heterocycle Replacement : Substituting phenyl with pyridyl groups to enhance polarity.

Retain the chloroacetamido moiety for target engagement, validated via SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.